molecular formula C45H65N13O8 B11929298 isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2

isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2

Cat. No.: B11929298
M. Wt: 916.1 g/mol
InChI Key: PPGUWGIPRTYEBI-QHOQUQLNSA-N
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Description

This compound is derived from the C-terminal sequence of bombesin/gastrin-releasing peptide, lacking the final methionine residue . It has significant applications in scientific research, particularly in the fields of endocrinology and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

Isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine .

Scientific Research Applications

Isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2 has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in modulating receptor activity and signaling pathways.

    Medicine: Explored as a potential therapeutic agent for conditions involving bombesin/gastrin-releasing peptide receptors, such as certain cancers and gastrointestinal disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

The compound exerts its effects by binding to the bombesin/gastrin-releasing peptide receptor, thereby blocking the receptor’s activity. This antagonistic action inhibits the downstream signaling pathways that are typically activated by bombesin or gastrin-releasing peptide. The molecular targets include various G-protein coupled receptors and associated signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2 is unique due to its specific sequence and the absence of the final methionine residue, which enhances its antagonistic properties. This makes it a valuable tool for studying receptor-mediated processes and developing therapeutic agents .

Properties

Molecular Formula

C45H65N13O8

Molecular Weight

916.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(2-methylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanamide

InChI

InChI=1S/C45H65N13O8/c1-23(2)14-36(38(46)59)58(9)45(66)35(17-30-20-48-22-51-30)56-40(61)26(7)53-44(65)37(24(3)4)57-41(62)27(8)52-42(63)33(15-28-18-49-32-13-11-10-12-31(28)32)55-43(64)34(54-39(60)25(5)6)16-29-19-47-21-50-29/h10-13,18-27,33-37,49H,14-17H2,1-9H3,(H2,46,59)(H,47,50)(H,48,51)(H,52,63)(H,53,65)(H,54,60)(H,55,64)(H,56,61)(H,57,62)/t26-,27+,33+,34+,35+,36+,37+/m1/s1

InChI Key

PPGUWGIPRTYEBI-QHOQUQLNSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N(C)[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C(C)C

Canonical SMILES

CC(C)CC(C(=O)N)N(C)C(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)C

Origin of Product

United States

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